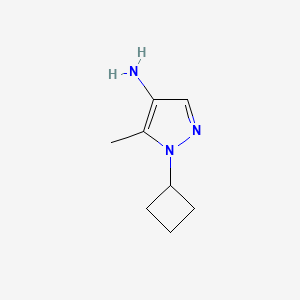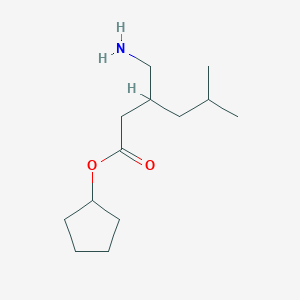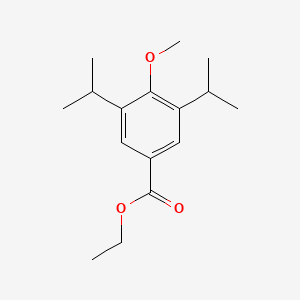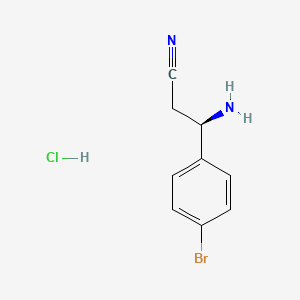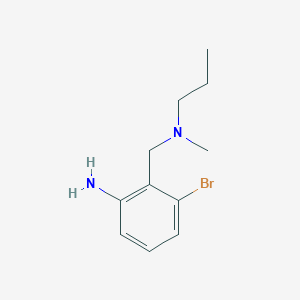![molecular formula C5H7N3 B13645402 2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
2-[Cyano(ethyl)amino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyano(ethyl)amino]acetonitrile is an organic compound characterized by the presence of both cyano and amino functional groups. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(ethyl)amino]acetonitrile typically involves the reaction of ethyl cyanoacetate with various amines. One common method is the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst such as triethylamine. This reaction can be carried out without a solvent or in a solvent such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(ethyl)amino]acetonitrile can undergo a variety of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and catalysts such as triethylamine. These reactions are typically carried out at elevated temperatures.
Substitution Reactions: Electrophiles such as alkyl halides are commonly used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activity .
Scientific Research Applications
2-[Cyano(ethyl)amino]acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[Cyano(ethyl)amino]acetonitrile exerts its effects is largely dependent on the specific reactions it undergoes. In general, the cyano group can act as an electrophile, while the amino group can act as a nucleophile. This bifunctional nature allows the compound to participate in a variety of reactions, leading to the formation of diverse products. The specific molecular targets and pathways involved will depend on the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[Cyano(ethyl)amino]acetonitrile is unique due to the presence of both the ethyl and cyano groups, which provide additional reactivity and allow for the formation of a wider variety of products compared to its simpler analogs .
Properties
Molecular Formula |
C5H7N3 |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
cyanomethyl(ethyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-2-8(5-7)4-3-6/h2,4H2,1H3 |
InChI Key |
VXGHJRUBHPFQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)




![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)

